Research pain point: Low transdermal API flux, low synthesis yields, allergen carryover. Solution: Nerolidol (CAS 7212-44-4). • 198× increase in diclofenac permeability across stratum corneum (vs. farnesol) • 91% isolated yield in C3-elongation to farnesylacetone (atom-economical) • Ensures allergen-free α-bisabolol (no farnesol contamination). Procure with SMolecule: in-stock, certified purity.
Nerolidol is a naturally occurring acyclic sesquiterpene alcohol characterized by its tertiary hydroxyl group and a long, lipophilic hydrocarbon tail (log P ~5.36)[1]. As a liquid at room temperature with a boiling point of approximately 276 °C, it exhibits predictable handling characteristics and thermal stability suitable for industrial scale-up [1]. In procurement and formulation contexts, nerolidol is primarily valued for its dual utility: it acts as a highly potent, GRAS-listed skin penetration enhancer for transdermal drug delivery systems, and serves as a critical, high-yielding precursor in the synthesis of complex terpenoids and vitamins [2]. Its specific tertiary alcohol structure fundamentally differentiates its reactivity and membrane-disrupting capabilities from primary alcohol isomers like farnesol, making it a targeted selection for advanced chemical manufacturing and pharmaceutical formulations.
Substituting nerolidol with its primary alcohol isomer, farnesol, or common monoterpenes like limonene, frequently results in suboptimal formulation performance or compromised synthesis yields. In transdermal applications, nerolidol's specific combination of a bulky sesquiterpene tail and a tertiary polar head group disrupts the lipid packing of the stratum corneum significantly more effectively than farnesol, leading to drastically higher permeability coefficients for both lipophilic and hydrophilic active pharmaceutical ingredients[1]. In chemical synthesis, the tertiary allylic alcohol moiety of nerolidol is uniquely suited for acid-catalyzed C3-elongations (such as the Carroll rearrangement), whereas primary alcohols undergo competing side reactions. Furthermore, in the synthesis of cosmetic-grade alpha-bisabolol, starting with farnesol or a mixed isomer base introduces allergenic farnesol residues that are nearly impossible to separate by distillation due to identical boiling points, necessitating the use of pure nerolidol to ensure an allergen-free final product [2].
When evaluating sesquiterpene alcohols as penetration enhancers for diclofenac sodium, nerolidol demonstrates a massive quantitative advantage over its primary alcohol isomer, farnesol. Studies utilizing rat skin models show that nerolidol provides a 198-fold increase in the permeability coefficient of the API compared to the unenhanced control. In a direct head-to-head comparison, farnesol only achieves a 78-fold increase under identical conditions[1]. This differential is attributed to nerolidol's optimal lipophilicity and tertiary structure, which more effectively fluidizes the intercellular lipid lamellae of the stratum corneum.
| Evidence Dimension | Increase in permeability coefficient for diclofenac sodium |
| Target Compound Data | 198-fold increase (Nerolidol) |
| Comparator Or Baseline | 78-fold increase (Farnesol) |
| Quantified Difference | 2.5x greater permeability enhancement with Nerolidol |
| Conditions | In vitro rat skin diffusion cell assay, diclofenac sodium formulation |
Procurement teams sourcing excipients for transdermal patches can achieve target API delivery rates at lower enhancer concentrations by selecting nerolidol over farnesol.
Nerolidol is the preferred industrial precursor for the synthesis of farnesylacetone, a critical intermediate for Vitamins E and K. Under phosphoric acid-catalyzed C3-elongation with isopropenyl methyl ether, E/Z-nerolidol undergoes a highly efficient rearrangement to yield a mixture of farnesylacetone isomers. Industrial process patents demonstrate that this route achieves an 89–91% total yield of farnesylacetone after distillation[1]. Alternative routes using linalool or other precursors require more complex, multi-step Grignard and hydrogenation sequences that historically yield only around 50.9% [1]. The tertiary allylic alcohol of nerolidol is structurally primed for this specific transformation, minimizing waste and maximizing throughput.
| Evidence Dimension | Total yield of farnesylacetone after distillation |
| Target Compound Data | 89–91% yield (via Nerolidol C3-elongation) |
| Comparator Or Baseline | 50.9% yield (via Linalool multi-step route) |
| Quantified Difference | ~39% absolute increase in industrial yield |
| Conditions | Acid-catalyzed reaction with isopropenyl methyl ether at 125 °C, followed by distillation |
Utilizing nerolidol streamlines the synthesis of high-value vitamin intermediates, significantly improving atom economy and reducing downstream purification costs.
For hydrophilic drugs like alfuzosin hydrochloride, the lipophilicity of the terpene enhancer strictly dictates performance. In a Taguchi orthogonal array experimental design comparing eight terpenes, nerolidol (log P 5.36) outperformed all comparators. Over 24 hours, nerolidol achieved a cumulative API permeation of 647.29 μg/cm2 and a flux rate of 28.16 μg/cm2/hour. In contrast, farnesol achieved 566.55 μg/cm2, and monoterpenes like menthol achieved only 365.65 μg/cm2[1]. The data confirms a direct, statistically significant correlation (P < 0.000) between the high lipophilicity of nerolidol and its superior ability to facilitate the transport of hydrophilic molecules across the skin barrier.
| Evidence Dimension | Cumulative transdermal permeation (Q24) of alfuzosin hydrochloride |
| Target Compound Data | 647.29 ± 18.76 μg/cm2 (Nerolidol) |
| Comparator Or Baseline | 566.55 ± 7.49 μg/cm2 (Farnesol); 365.65 ± 6.63 μg/cm2 (Menthol) |
| Quantified Difference | 14.2% higher permeation than farnesol; 77% higher than menthol |
| Conditions | Rat skin diffusion cell technique, 24-hour measurement, 5% terpene concentration |
Formulators of hydrophilic drug gels must prioritize nerolidol to maximize bioavailability and minimize the lag time of therapeutic onset.
The industrial production of alpha-bisabolol (a high-value cosmetic soothing agent) via heteropoly acid-catalyzed cyclization relies heavily on the choice of starting material. When nerolidol is used as the precursor at 30 °C, it converts to alpha-bisabolol with 55–60% GC yield [1]. Crucially, starting with nerolidol avoids the generation of unreacted farnesol in the final product. Farnesol is a known cosmetic allergen, and because farnesol and alpha-bisabolol have nearly identical boiling points, distillative separation is practically impossible [1]. By procuring nerolidol instead of mixed farnesol/nerolidol streams, manufacturers bypass the need for expensive selective esterification steps to remove farnesol impurities.
| Evidence Dimension | Downstream purification complexity and allergen risk |
| Target Compound Data | Nerolidol precursor yields alpha-bisabolol without residual farnesol |
| Comparator Or Baseline | Farnesol precursor leaves unreacted farnesol (allergen) requiring complex chemical separation |
| Quantified Difference | Elimination of the selective esterification purification step |
| Conditions | Heteropoly acid (HPW) catalyzed cyclization at 30 °C |
Procuring high-purity nerolidol is essential for cosmetic manufacturers to produce hypoallergenic alpha-bisabolol while avoiding cost-prohibitive downstream separations.
Nerolidol is the optimal choice for formulating transdermal patches and topical gels, particularly for APIs like diclofenac sodium and alfuzosin hydrochloride. Its high lipophilicity (log P ~5.36) and tertiary alcohol structure provide a 198-fold enhancement in diclofenac permeability, vastly outperforming farnesol and monoterpenes [1]. Procurement teams should specify nerolidol when developing formulations that require maximum flux rates and minimum lag times across the stratum corneum.
In industrial fine chemical synthesis, nerolidol serves as a highly efficient starting material for farnesylacetone via acid-catalyzed C3-elongation. Yielding up to 91% after distillation, this route is significantly more atom-economical than multi-step syntheses starting from linalool [2]. Buyers in the nutraceutical and pharmaceutical synthesis sectors should prioritize nerolidol to streamline the production of isophytol and subsequent fat-soluble vitamins.
For the production of alpha-bisabolol used in premium cosmetics, nerolidol is the strictly preferred precursor for heteropoly acid-catalyzed cyclization. Because the alternative precursor, farnesol, is a regulated allergen that cannot be easily distilled away from alpha-bisabolol, utilizing pure nerolidol ensures a clean reaction profile[3]. This eliminates the need for costly selective esterification during downstream purification, directly lowering manufacturing costs.
Irritant;Environmental Hazard